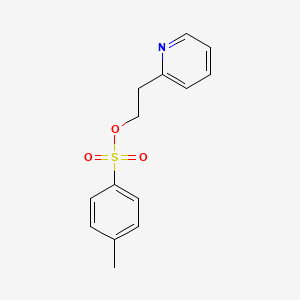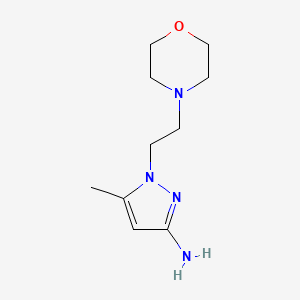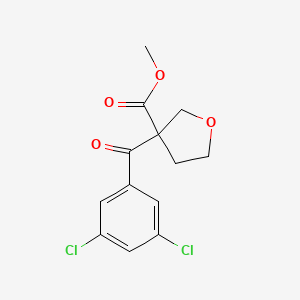
Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate is an organic compound that belongs to the class of oxolane derivatives This compound is characterized by the presence of a dichlorobenzoyl group attached to an oxolane ring, which is further esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate typically involves the esterification of 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically obtained through a series of purification steps, including distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate involves its interaction with specific molecular targets. The dichlorobenzoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxolane ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Methyl oxolane-3-carboxylate: Lacks the dichlorobenzoyl group, making it less reactive in certain substitution reactions.
3,5-Dichlorobenzoyl oxolane: Similar structure but without the ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate is unique due to the presence of both the dichlorobenzoyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H12Cl2O4 |
|---|---|
Peso molecular |
303.13 g/mol |
Nombre IUPAC |
methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C13H12Cl2O4/c1-18-12(17)13(2-3-19-7-13)11(16)8-4-9(14)6-10(15)5-8/h4-6H,2-3,7H2,1H3 |
Clave InChI |
CXWBRBMOXVEPQL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCOC1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)

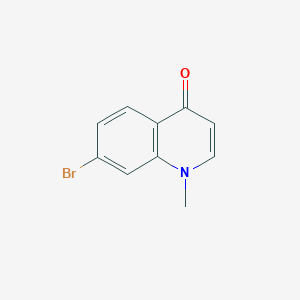
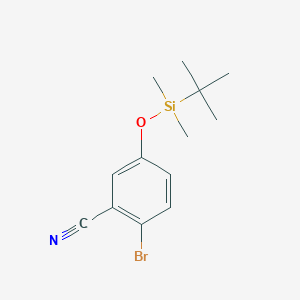
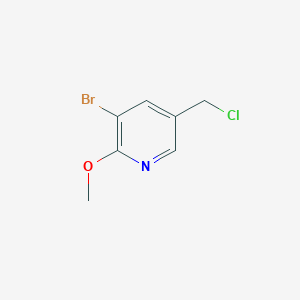
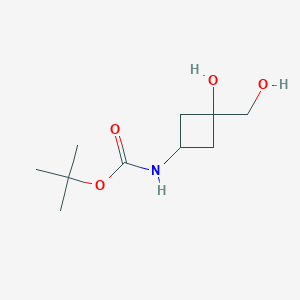
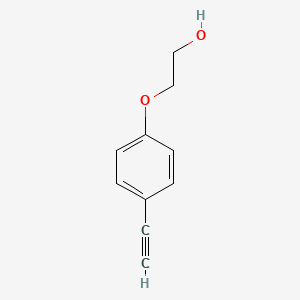

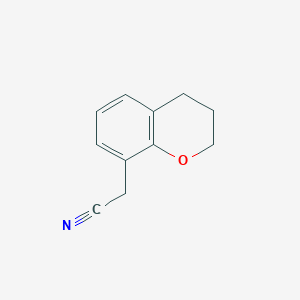
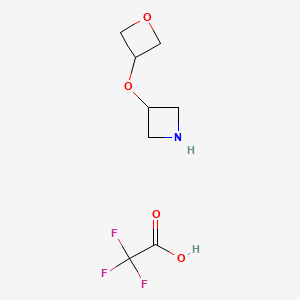
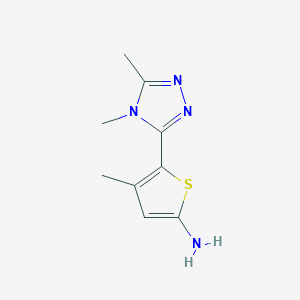
![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
